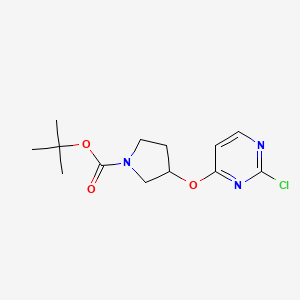![molecular formula C20H36BNO4 B13500901 Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronate ester group, which is then coupled with the azaspiro compound. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as THF, DMF, and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .
科学的研究の応用
Chemistry
In chemistry, this compound is widely used as a building block in the synthesis of complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate is used in the development of pharmaceuticals. Its unique structure allows for the creation of novel drug candidates with potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate apart from similar compounds is its unique azaspiro structure. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other boronate esters might not perform as well .
特性
分子式 |
C20H36BNO4 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-10-8-20(9-11-22)12-15(13-20)14-21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3 |
InChIキー |
QHUVVHYPCJIHFW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


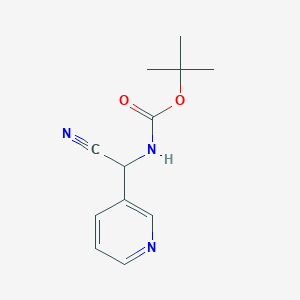
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
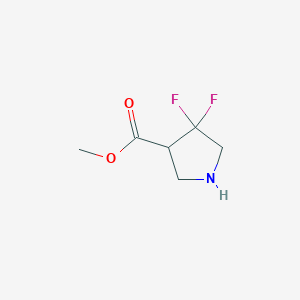
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)
![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
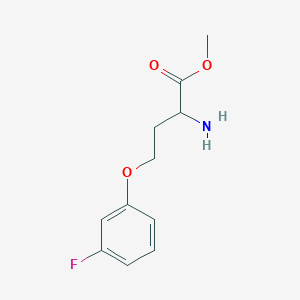
aminehydrochloride](/img/structure/B13500857.png)
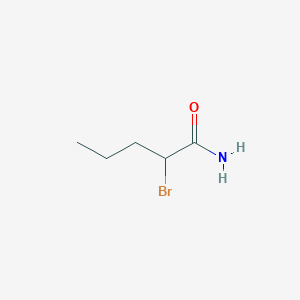
![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)
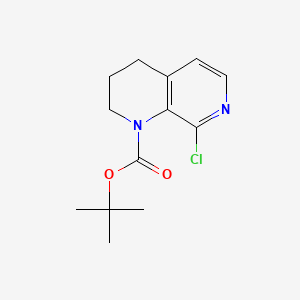

![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)
